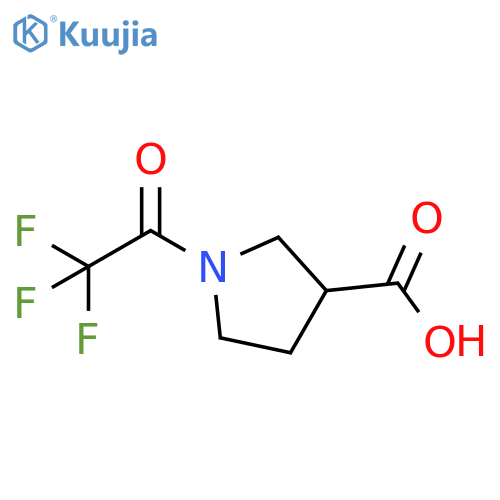

Cas no 1339607-08-7 (1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid)

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-

- 1-(2,2,2-Trifluoroacetyl)pyrrolidine-3-carboxylic acid

- 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

-

- インチ: 1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-1-4(3-11)5(12)13/h4H,1-3H2,(H,12,13)

- InChIKey: WHYZFERAYJGYDQ-UHFFFAOYSA-N

- SMILES: N1(C(C(F)(F)F)=O)CCC(C(O)=O)C1

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | T121866-500mg |

1-(2,2,2-Trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 500mg |

$ 635.00 | 2022-06-03 | ||

| Life Chemicals | F1908-1232-5g |

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 95%+ | 5g |

$2175.0 | 2023-09-07 | |

| Life Chemicals | F1908-1232-1g |

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 95%+ | 1g |

$725.0 | 2023-09-07 | |

| Life Chemicals | F1908-1232-2.5g |

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 95%+ | 2.5g |

$1450.0 | 2023-09-07 | |

| Life Chemicals | F1908-1232-0.25g |

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 95%+ | 0.25g |

$653.0 | 2023-09-07 | |

| Enamine | EN300-131739-50mg |

1-(trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 50mg |

$455.0 | 2023-09-30 | ||

| Enamine | EN300-131739-500mg |

1-(trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 500mg |

$520.0 | 2023-09-30 | ||

| Enamine | EN300-131739-1000mg |

1-(trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 1000mg |

$541.0 | 2023-09-30 | ||

| Enamine | EN300-131739-2500mg |

1-(trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 2500mg |

$1063.0 | 2023-09-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358308-250mg |

1-(2,2,2-Trifluoroacetyl)pyrrolidine-3-carboxylic acid |

1339607-08-7 | 98% | 250mg |

¥14432.00 | 2024-08-09 |

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid 関連文献

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acidに関する追加情報

1-(2,2,2-Trifluoroacetyl)pyrrolidine-3-carboxylic Acid: A Comprehensive Overview

1-(2,2,2-Trifluoroacetyl)pyrrolidine-3-carboxylic acid is a compound with the CAS number 1339607-08-7, representing a unique structure that combines a pyrrolidine ring with a trifluoroacetyl group and a carboxylic acid moiety. This compound has garnered attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug design and advanced materials. The molecule's structure is characterized by a five-membered pyrrolidine ring, which is substituted at the 3-position with a carboxylic acid group and at the 1-position with a trifluoroacetyl group. The presence of the trifluoroacetyl group introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability.

Recent studies have highlighted the importance of 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, the compound has been utilized in the synthesis of peptide analogs and inhibitors of enzyme targets. The trifluoroacetyl group is particularly valuable in such contexts due to its ability to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. These attributes make it an attractive candidate for drug discovery programs targeting various therapeutic areas.

The synthesis of 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the alkylation of pyrrolidine derivatives followed by acetylation and oxidation steps to introduce the trifluoroacetyl and carboxylic acid groups. The optimization of these reactions has been a focus of recent research efforts, with chemists seeking to improve yields and reduce synthetic complexity. Advances in catalytic methods and green chemistry have also contributed to more sustainable pathways for synthesizing this compound.

In terms of physical properties, 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid exhibits a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under thermal and photochemical conditions has also been investigated, revealing that it remains stable under typical laboratory conditions but may undergo degradation under harsher environments.

One area where 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has shown promise is in the development of advanced materials for electronic applications. The trifluoroacetyl group's electron-withdrawing nature can enhance the dielectric properties of polymers incorporating this compound. Recent research has demonstrated its potential as a component in high-performance dielectrics for capacitors and other electronic devices. Additionally, its ability to form self-assembled monolayers (SAMs) on various substrates has opened avenues for its use in nanotechnology applications.

Another emerging application of this compound is in catalysis. The pyrrolidine ring's flexibility allows for interactions with metal centers or other catalytic sites, making it a candidate for homogeneous or heterogeneous catalyst systems. Studies have shown that derivatives of 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can act as ligands in transition metal complexes, facilitating selective transformations in organic synthesis.

From an environmental standpoint, understanding the fate and transport of 1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is crucial for assessing its potential impact on ecosystems. Research indicates that this compound undergoes limited biodegradation under aerobic conditions but may persist in certain environmental compartments due to its fluorinated structure. Efforts are ongoing to develop methods for its safe disposal and recycling.

In conclusion,1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of structural features makes it an invaluable tool in modern chemical research. As advancements continue to unfold in synthetic methodologies and application development,1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is poised to play an increasingly significant role in both academic and industrial settings.

1339607-08-7 (1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid) Related Products

- 2171969-96-1(ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate)

- 1805233-73-1(Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)

- 1806902-75-9(4-Bromo-6-cyano-3-(difluoromethyl)pyridine-2-sulfonyl chloride)

- 1821776-37-7((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)

- 2229642-40-2(3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine)

- 921880-06-0(N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 51964-26-2(3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione)

- 2172043-19-3(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}acetic acid)

- 624734-30-1((1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(propan-2-yl)cyclopentane-1-carboxylic acid)

- 2138538-82-4(1-(cyclopentyloxy)-1-(iodomethyl)cyclopentane)